molecular formula C13H14Cl2F4N2O B2531543 (2-Chloro-6-fluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396846-49-3

(2-Chloro-6-fluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2531543
CAS RN: 1396846-49-3
M. Wt: 361.16
InChI Key: XYPSLOTXUSZGAQ-UHFFFAOYSA-N
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Description

The compound , (2-Chloro-6-fluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride, is not directly reported in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chloro and fluoro substituents on a phenyl ring, and a piperazine or piperidine ring attached to a methanone group. These compounds are of interest due to their potential biological activities, including anticancer and antituberculosis properties .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes, including reductive amination, amidation, Friedel-Crafts acylation, and hydration . For instance, the synthesis of piperazine derivatives is achieved using sodium triacetoxyborohydride in the presence of aldehydes to yield a series of compounds . Similarly, the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride involves starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to a reasonable overall yield . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as crystallography and NMR spectroscopy. For example, the crystal and molecular structure of a side product in benzothiazinone synthesis was reported, providing insights into the arrangement of the substituents around the phenyl ring and the orientation of the piperidine ring . This information is crucial for understanding the three-dimensional conformation of such molecules, which is important for their biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their reactivity. Reductive amination is used to introduce the piperazine ring, while Friedel-Crafts acylation is employed to attach the acyl group to the aromatic ring . These reactions are likely to be relevant for the synthesis of the compound of interest, as they provide a means to construct the core structure with the desired substituents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound of interest are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of halogen substituents and the piperazine or piperidine ring is likely to influence the compound's polarity, solubility, and stability. The structural characterization of these compounds provides valuable information for predicting the behavior of the compound of interest in various environments, which is essential for its application in biological studies .

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a novel or less-studied substance .

Safety and Hazards

As this seems to be a novel or less-studied substance, specific safety and hazard information may not be available .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also involve investigating its mechanism of action and safety profile .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF4N2O.ClH/c14-9-2-1-3-10(15)11(9)12(21)20-6-4-19(5-7-20)8-13(16,17)18;/h1-3H,4-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPSLOTXUSZGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)C2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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